![molecular formula C9H6BrNO B1520507 2-(3-Bromophenyl)-1,3-oxazole CAS No. 885274-35-1](/img/structure/B1520507.png)
2-(3-Bromophenyl)-1,3-oxazole
Overview
Description
2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-(3-bromophenyl)-1,3-oxazole .
Molecular Structure Analysis
The InChI code for 2-(3-Bromophenyl)-1,3-oxazole is1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
. This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agent
2-(3-Bromophenyl)oxazole has been identified as a key intermediate in the synthesis of various biologically active molecules. Its derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties . The bromine atom present in the compound provides a reactive site for further functionalization, making it a valuable scaffold in drug discovery.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, 2-(3-Bromophenyl)oxazole serves as a versatile building block for the construction of more complex heterocyclic compounds . Its reactivity allows for various substitutions, enabling the synthesis of a diverse array of oxazole derivatives with potential pharmaceutical applications.
Material Science: Electroluminescent Materials
The structural framework of 2-(3-Bromophenyl)oxazole is relevant in the development of organic electroluminescent materials . These materials are crucial for the advancement of display technologies, including OLEDs used in screens for smartphones, TVs, and other devices.
Pharmaceutical Research: Kinase Inhibition
Pharmaceutical research has explored the use of 2-(3-Bromophenyl)oxazole derivatives as kinase inhibitors . These compounds play a significant role in targeted cancer therapies by inhibiting specific enzymes that are involved in the growth and spread of cancer cells.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(3-Bromophenyl)oxazole derivatives are used to study enzyme inhibition . By interacting with enzymes at the molecular level, researchers can understand the mechanisms of diseases and develop new treatments.
Industrial Applications: Chemical Intermediate
Industrially, 2-(3-Bromophenyl)oxazole is used as a chemical intermediate in the synthesis of various products . Its role in the production of dyes, agrochemicals, and other industrial chemicals is due to its reactivity and ability to form stable heterocyclic compounds.
Safety and Hazards
Future Directions
The imidazo[2,1-b]oxazole framework, which is similar to the structure of 2-(3-Bromophenyl)-1,3-oxazole, is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds . This suggests potential future directions for the study and application of 2-(3-Bromophenyl)-1,3-oxazole.
Mechanism of Action
- The formation of 2-(3-Bromophenyl)oxazole can be explained through a domino mechanism:
- Cellular effects depend on the specific targets and pathways affected. Oxazoles have been explored as intermediates, ligands, and building blocks in pharmaceutical research .
Mode of Action
Result of Action
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWYXWXKUAHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654262 | |
Record name | 2-(3-Bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-oxazole | |
CAS RN |
885274-35-1 | |
Record name | 2-(3-Bromophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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